molecular formula C9H10O3 B147195 Methyl mandelate CAS No. 771-90-4

Methyl mandelate

Cat. No. B147195
CAS RN: 771-90-4
M. Wt: 166.17 g/mol
InChI Key: ITATYELQCJRCCK-UHFFFAOYSA-N
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Description

Methyl mandelate is an organic compound with the molecular formula C9H10O3 . It is also known by other names such as Methyl dl-mandelate, Benzeneacetic acid, α-hydroxy-, methyl ester, and Methyl hydroxy (phenyl)acetate . It is used as a substrate for lipase B from Candida antarctica .


Synthesis Analysis

Methyl mandelate can be synthesized through the asymmetric synthesis of ®-Methyl Mandelate . The process involves the use of a novel Dactylosporangium esterase, which exhibits high resistance to high pH values . The esterase can resolve racemic methyl mandelate and generate ®-methyl mandelate, a key drug intermediate, with an enantiomeric excess and a conversion of 99% and 49%, respectively, after process optimization .


Molecular Structure Analysis

The molecular structure of Methyl mandelate consists of 9 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The IUPAC Standard InChIKey for Methyl mandelate is ITATYELQCJRCCK-UHFFFAOYSA-N .


Chemical Reactions Analysis

Methyl mandelate can undergo various chemical reactions. For instance, it can be resolved to generate ®-methyl mandelate, a key drug intermediate . The process involves the use of a novel Dactylosporangium esterase .


Physical And Chemical Properties Analysis

Methyl mandelate is a white to slightly yellow crystalline substance . It has a molecular weight of 166.1739 . The critical temperature and pressure of Methyl mandelate are 805.31 K and 3881.95 kPa, respectively .

Scientific Research Applications

Enzyme-Catalyzed Resolution

  • Methyl mandelate is used in the enzyme-catalyzed resolution of mandelic acid, an important intermediate in the pharmaceutical industry. Lipase catalysis in non-aqueous media has been studied for separating R(−)-mandelic acid from racemic mixtures of methyl mandelate, with Novozym 435 showing high effectiveness (Yadav & Sivakumar, 2004).

Organic Synthesis

  • In organic chemistry, methyl mandelate has been used in various reactions, including oxidative homocoupling, aldol condensation, and Mannich-type syn-diastereoselective reactions. These processes have significant implications in synthesizing complex organic molecules (Clerici, Pastori, & Porta, 2005).

Biocatalytic Asymmetric Synthesis

  • The enantioselective reduction of methyl benzoylformate to (R)-methyl mandelate using biocatalysts like Saccharomyces cerevisiae has been researched. This process is important for producing pharmaceutical intermediates (Guo, Mu, & Xu, 2010).

Umpolung Synthesis

  • Methyl mandelate has been used as a synthetic equivalent of the benzoyl carbanion in Umpolung synthesis, a method that reverses the normal reactivity of functional groups. This approach is utilized for producing alkyl aryl ketones (Blay et al., 2001).

Clean Esterification

  • Research has focused on the clean esterification of mandelic acid to produce methyl mandelate, emphasizing eco-friendly and efficient catalysts. This process is relevant in the production of flavors, fragrances, and pharmaceuticals (Yadav & Bhagat, 2005).

Microwave Irradiation and Enzyme Catalysis

  • Studies have been conducted on the resolution of RS-(±)-methyl mandelate to produce R-(−)-mandelic acid using microwave irradiation and enzyme catalysis, which offers a novel approach to synthesizing optically pure compounds (Yadav, Sajgure, & Dhoot, 2008).

Safety And Hazards

Methyl mandelate should be handled with care. It should be kept away from heat and sources of ignition . Contact with skin, eyes, and clothing should be avoided. Inhalation or ingestion of the compound should also be avoided .

properties

IUPAC Name

methyl 2-hydroxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITATYELQCJRCCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30871907
Record name Benzeneacetic acid, .alpha.-hydroxy-, methyl ester
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Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl mandelate

CAS RN

4358-87-6, 771-90-4
Record name (±)-Methyl mandelate
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Record name Methyl mandelate
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Record name Methyl mandelate
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Record name Benzeneacetic acid, .alpha.-hydroxy-, methyl ester
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Record name Benzeneacetic acid, .alpha.-hydroxy-, methyl ester
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Record name Methyl (±)-glycolate
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Record name Methyl phenylglycolate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,190
Citations
GD Yadav, P Sivakumar - Biochemical Engineering Journal, 2004 - Elsevier
… , the enzyme preferentially binds with R(−)-methyl mandelate over S(+)-methyl mandelate and hence rates of hydrolysis of the former are much greater than those of the latter, which …
Number of citations: 149 www.sciencedirect.com
M Albrecht, A Borba, K Le Barbu-Debus… - New Journal of …, 2010 - pubs.rsc.org
… , the aggregation behavior of methyl mandelate was therefore … lies on the dimers of methyl mandelate, but larger clusters … quantum chemical studies of methyl mandelate were added to …
Number of citations: 39 pubs.rsc.org
GD Yadav, AD Sajgure… - Journal of Chemical …, 2008 - Wiley Online Library
… mmol cm −3 each of methyl mandelate and water. Based on the … methyl mandelate, and it follows the ternary complex mechanism with dead end inhibition by RS-( ± )-methyl mandelate…
Number of citations: 49 onlinelibrary.wiley.com
G Blay, I Fernández, P Formentin, B Monje, JR Pedro… - Tetrahedron, 2001 - Elsevier
… Finally we have studied the extension of this methodology to other methyl mandelate esters substituted on the aromatic ring (Table 2). Thus compounds 4m–4p were prepared from …
Number of citations: 24 www.sciencedirect.com
A Rotinov, L Escalante, B Ramirez… - The Journal of …, 2009 - ACS Publications
The gas phase elimination kinetics of racemic methyl mandelate was determined in a static system, and yielded on decomposition benzaldehyde, methanol, and carbon monoxide. The …
Number of citations: 13 pubs.acs.org
MR Poopari, Z Dezhahang, Y Xu - Physical Chemistry Chemical …, 2013 - pubs.rsc.org
… at the B3LYP/6-31G(d) level for the methyl mandelate monomer and its explicit 1 [thin space (1/6-… spectra of methyl mandelate in the aforementioned solvents at different concentrations …
Number of citations: 50 pubs.rsc.org
KL Barbu-Debus, M Broquier, A Mahjoub… - The Journal of …, 2008 - ACS Publications
… , methyl mandelate, described in this article. We report here the IR/UV double-resonance spectra of complexes between methyl mandelate and … The methyl mandelate and methyl lactate …
Number of citations: 2 pubs.acs.org
GD Yadav, BG Motirale - Chemical Engineering Journal, 2010 - Elsevier
… In the current work, oxidation of methyl mandelate to methyl phenyl glyoxylate has been studied by using L–L–L PTC with tetra-butyl ammonium bromide as a catalyst at 45 C. It leads to …
Number of citations: 24 www.sciencedirect.com
Y Chiang, AJ Kresge, NP Schepp… - The Journal of Organic …, 2000 - ACS Publications
… , 1, to phenylcarbomethoxycarbene, 2, hydration of this carbene to methyl mandelate enol 3, and ketonzation of the enol to methyl mandelate 4, as shown in eq 1. The styrene-type …
Number of citations: 25 pubs.acs.org
N Queiroz, MG Nascimento - Tetrahedron letters, 2002 - Elsevier
… In the present report, we describe the preparative-scale resolution of (R,S)-methyl mandelate … Enantioselective acylation reaction of R,S-methyl mandelate with vinyl acetate in several …
Number of citations: 61 www.sciencedirect.com

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